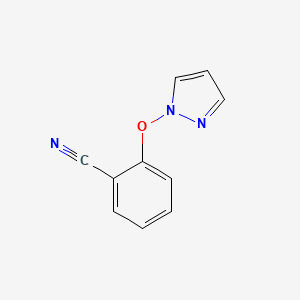
2-((1H-Pyrazol-1-yl)oxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrazol-1-yl)benzonitrile , has the chemical formula C10H7N3. It is a solid compound with a molecular weight of 169.19 g/mol. The IUPAC name reflects its structure: it contains a pyrazole ring and a benzonitrile group .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 2-((1H-Pyrazol-1-yl)oxy)benzonitrile. One common method involves the reaction of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile with an appropriate base, such as potassium hydroxide (KOH), to form the desired compound .
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity: 2-((1H-Pyrazol-1-yl)oxy)benzonitrile can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the pyrazole oxygen serves as a leaving group.
Reduction Reactions: Reduction with suitable reagents can yield different derivatives.
Functionalization: Rhodium(III)-catalyzed C–H bond functionalization with internal alkynes provides a versatile route to alkenylation or indazole products .
Base: KOH or other strong bases for deprotonation.
Reduction Agents: Sodium borohydride (NaBH) or other reducing agents.
Catalysts: Rhodium complexes for C–H functionalization.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1H-Pyrazol-1-yl)oxy)benzonitrile finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery due to its diverse reactivity.
Medicine: Investigated for pharmacological properties.
Industry: May serve as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which 2-((1H-Pyrazol-1-yl)oxy)benzonitrile exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While no direct analogs are mentioned, its unique combination of pyrazole and benzonitrile moieties sets it apart.
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-pyrazol-1-yloxybenzonitrile |
InChI |
InChI=1S/C10H7N3O/c11-8-9-4-1-2-5-10(9)14-13-7-3-6-12-13/h1-7H |
InChI Key |
WWHJZJHDUMSPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)ON2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
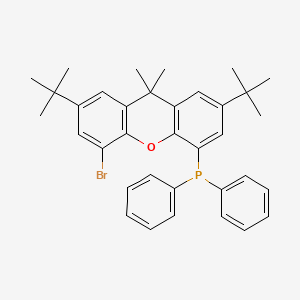
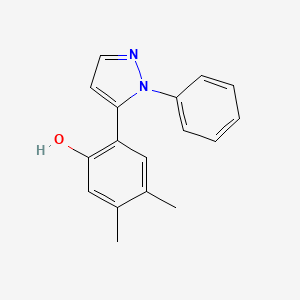
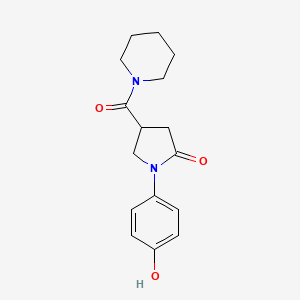

![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
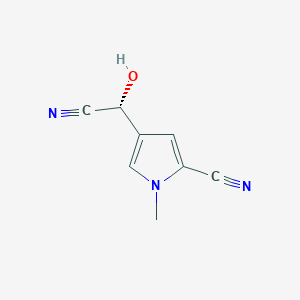
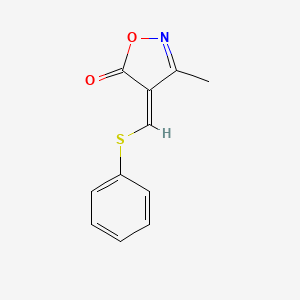
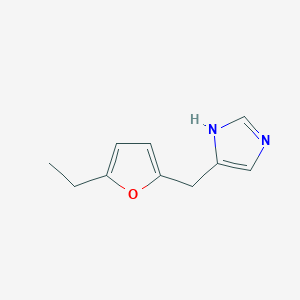
![1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone](/img/structure/B12881281.png)
![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)


